molecular formula C7H8BrN B1334028 2-Bromo-6-methylaniline CAS No. 53848-17-2

2-Bromo-6-methylaniline

Cat. No.: B1334028
CAS No.: 53848-17-2
M. Wt: 186.05 g/mol
InChI Key: LDUCMSVRKKDATH-UHFFFAOYSA-N
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Description

2-Bromo-6-methylaniline is a useful research compound. Its molecular formula is C7H8BrN and its molecular weight is 186.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

2-Bromo-6-methylaniline serves as an important precursor in various synthetic processes. For example, it has been used in the synthesis of various analogs through Suzuki cross-coupling reactions, demonstrating the compound's versatility in creating electron-donating and electron-withdrawing moieties (Rizwan et al., 2021). Another study focused on the anodic decomposition pathways of substituted p-bromoanilines, including 2,4-dibromo-6-methylaniline, in aqueous sulfuric acid solutions, highlighting the compound's electrochemical properties (Arias et al., 1990).

Metabolic Studies

Metabolism studies have shown the involvement of this compound in various biological processes. For instance, research on rat liver microsomal metabolism of halogenated 4-methylanilines, including 2-bromo-4-methylaniline, provided insights into the metabolic pathways and products formed, such as benzyl alcohols and benzaldehydes (Boeren et al., 1992).

Applications in Chemical Synthesis

This compound is also employed in the synthesis of various compounds. It was used in the Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, a process that involves the condensation and cyclization of specific anilides (Wlodarczyk et al., 2011). Additionally, it's used in the continuous, homogeneous, and rapid synthesis of 4-bromo-3-methylanisole, a key component in the manufacture of thermal papers (Xie et al., 2020).

Studies on Molecular Properties

In-depth studies have been conducted to understand the molecular properties of compounds derived from this compound. Research on (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol involved spectroscopic analysis and theoretical studies using density functional theory (DFT) to investigate its molecular characteristics (Demircioğlu et al., 2019).

Use in Multicomponent Chemistry

The compound has also been utilized in multicomponent chemistry, as demonstrated by the development of 2-isocyanopyridines, with 2-bromo-6-isocyanopyridine being identified as an optimal reagent for its stability and synthetic efficiency (van der Heijden et al., 2016).

Safety and Hazards

2-Bromo-6-methylaniline is classified as a substance that may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes. Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .

Mechanism of Action

Target of Action

2-Bromo-6-methylaniline is a chemical compound that is primarily used as a reactant in various chemical reactions . The primary targets of this compound are the reactants in these chemical reactions, which can vary depending on the specific reaction being carried out.

Mode of Action

The mode of action of this compound involves its interaction with other reactants in a chemical reaction. For example, it can be used in the synthesis of alkyl substituted bromoindazole building blocks by a Pd-catalyzed Suzuki coupling reaction with various vinyl boronic acids . It can also be used in the synthesis of difluoropyridoindole via a Pd-catalyzed intramolecular Heck reaction with difluoropiperidinone .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the synthesis of new compounds. For instance, in the Suzuki coupling reaction, the compound acts as an aryl halide, reacting with a boronic acid to form a new carbon-carbon bond . This reaction is a key step in many synthetic pathways in organic chemistry.

Result of Action

The result of the action of this compound is the formation of new compounds through chemical reactions. For example, it can contribute to the formation of alkyl substituted bromoindazole building blocks and difluoropyridoindole . The exact molecular and cellular effects of these compounds would depend on their specific chemical structures and properties.

Action Environment

The action of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other reactants or catalysts. For example, the Suzuki coupling reaction typically requires a palladium catalyst and a base . Additionally, the reaction is often carried out in an aqueous solution or in a polar organic solvent, which can also influence the reaction’s efficiency and the stability of this compound.

Biochemical Analysis

Biochemical Properties

2-Bromo-6-methylaniline plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions such as Pd-catalyzed Suzuki coupling and intramolecular Heck reactions . These interactions are essential for the formation of alkyl substituted bromoindazole building blocks and difluoropyridoindole . The compound’s ability to participate in these reactions highlights its importance in biochemical processes.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular functions. Additionally, this compound can impact metabolic pathways, influencing the overall metabolism of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s bromine and methyl groups play a significant role in its binding affinity and specificity towards target biomolecules. These interactions can lead to changes in gene expression and enzyme activity, thereby modulating various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical activities. Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties. At high doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes significant only above a certain concentration .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its biochemical activity and overall function .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The compound’s activity and function are closely linked to its localization, highlighting the importance of understanding its subcellular distribution .

Properties

IUPAC Name

2-bromo-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUCMSVRKKDATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373311
Record name 2-Bromo-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53848-17-2
Record name 2-Bromo-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-methylaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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